molecular formula C13H16N2O B1489204 (E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one CAS No. 2092886-66-1

(E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one

Cat. No. B1489204
CAS RN: 2092886-66-1
M. Wt: 216.28 g/mol
InChI Key: SNNFAHWZICWDDO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The analysis of chemical reactions often involves predicting enzyme functions based on enzymatic reactions. Machine learning models have been developed to classify enzymatic reactions, showing great advantages over costly and long-winded experimental verifications .

Scientific Research Applications

Enantiospecific Synthesis for Antiviral Agents

Azetidine nucleosides have been synthesized enantiospecifically, aiming to create potential antiviral agents. The construction of these nucleosides involved the preparation of 1-aminoazetidine from diethyl-L-tartrate, indicating a novel class of nucleoside analogs where the oxetane ring is replaced by an azetidine ring linked through an N-N bond (Hosono et al., 1994).

Medicinal Intermediate Synthesis

Azetidine derivatives have been synthesized as medicinal intermediates through multi-step reactions, showcasing their potential in drug synthesis and design (Yang, 2009).

Antibacterial Agents

Novel fluoroquinolones with azetidine substituents have been synthesized and evaluated for their antibacterial activities, demonstrating the role of alkyl groups on the azetidine ring in enhancing drug properties such as oral absorption rates while maintaining antibacterial activities (Itoh et al., 2015).

Gold-Catalyzed Cycloadditions

Azetidine-containing compounds have been utilized in gold-catalyzed intermolecular [2+2] cycloadditions with alkenes, facilitating the synthesis of highly substituted cyclobutane derivatives. This transformation underscores the utility of azetidine derivatives in complex chemical syntheses (Faustino et al., 2012).

properties

IUPAC Name

(E)-1-(3-aminoazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-4-2-3-5-11(10)6-7-13(16)15-8-12(14)9-15/h2-7,12H,8-9,14H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNFAHWZICWDDO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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